8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine

Pharmaceutical impurity profiling Structure elucidation LC-MS identification

8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine (CAS 59467-86-6), formally designated as Midazolam EP Impurity G or Desfluoro Midazolam, is a fully characterized process-related impurity of the active pharmaceutical ingredient (API) midazolam. This compound belongs to the imidazobenzodiazepine class and differs structurally from midazolam (CAS 59467-70-8) by the absence of a fluorine substituent on the 6-phenyl ring—the 2-fluorophenyl group of midazolam is replaced by an unsubstituted phenyl group.

Molecular Formula C18H14ClN3
Molecular Weight 307.8 g/mol
CAS No. 59467-86-6
Cat. No. B3191929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine
CAS59467-86-6
Molecular FormulaC18H14ClN3
Molecular Weight307.8 g/mol
Structural Identifiers
SMILESCC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4
InChIInChI=1S/C18H14ClN3/c1-12-20-10-15-11-21-18(13-5-3-2-4-6-13)16-9-14(19)7-8-17(16)22(12)15/h2-10H,11H2,1H3
InChIKeySRJIQZQLBFVWGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine (CAS 59467-86-6): A Pharmacopeial Reference Standard for Midazolam Impurity G


8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine (CAS 59467-86-6), formally designated as Midazolam EP Impurity G or Desfluoro Midazolam, is a fully characterized process-related impurity of the active pharmaceutical ingredient (API) midazolam . This compound belongs to the imidazobenzodiazepine class and differs structurally from midazolam (CAS 59467-70-8) by the absence of a fluorine substituent on the 6-phenyl ring—the 2-fluorophenyl group of midazolam is replaced by an unsubstituted phenyl group [1]. Its molecular formula is C₁₈H₁₄ClN₃ with a molecular weight of 307.78 g/mol, and it is recognized under the FDA UNII code YEZ8K7P8JQ [2]. The compound is supplied as a certified reference standard for analytical method development, method validation, and quality control in pharmaceutical manufacturing [3].

Why Generic Impurity Reference Standards Cannot Be Substituted for 8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine in Regulated Analytical Workflows


Pharmaceutical impurity reference standards serve as the quantitative benchmarks in chromatographic purity methods mandated by compendial monographs. Substituting 8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine with a structurally related but non-identical benzodiazepine impurity—such as a triazolobenzodiazepine analog like alprazolam (which shares the same 8-chloro-1-methyl-6-phenyl core but contains a triazole in place of the imidazole ring, CAS 28981-97-7)—will produce different relative retention times and UV response factors during HPLC-UV analysis [1][2]. The USP Midazolam monograph explicitly names 'desfluoromidazolam' as a specified impurity with a chromatographic purity acceptance criterion of NMT 0.2%, requiring identity-matched reference material for accurate quantification [3]. Furthermore, different midazolam EP impurities (e.g., Impurity A through H) exhibit distinct HPLC elution profiles: a validated method separates midazolam from eight process-related impurities within a single 45-minute run, meaning each impurity reference standard must be individually characterized and certified [4].

Quantitative Differentiation Evidence for 8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine (Desfluoro Midazolam) as a Pharmacopeial Reference Standard


Structural Marker: Absence of Fluorine Defines the Impurity Relative to the Parent API Midazolam

The defining structural differentiation between this compound and the parent API midazolam is the absence of a fluorine atom at the ortho position of the 6-phenyl ring. Midazolam (CAS 59467-70-8) is 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine, while this compound is the desfluoro analog with an unsubstituted 6-phenyl group [1]. This single-atom difference (F → H) results in a molecular mass shift from 325.77 Da (midazolam, C₁₈H₁₃ClFN₃) to 307.78 Da (desfluoro midazolam, C₁₈H₁₄ClN₃), a Δm/z of −18, which provides a diagnostic mass spectrometric signature for impurity identification . The fluorine absence alters the lipophilicity and chromatographic retention behavior, enabling baseline HPLC separation from midazolam in compendial purity methods [2].

Pharmaceutical impurity profiling Structure elucidation LC-MS identification

USP Compendial Limit: Desfluoromidazolam Specification Tightened from NMT 0.1% to NMT 0.2% by FDA-Sponsored Data

The United States Pharmacopeia (USP) Midazolam monograph was revised in October 2009, increasing the acceptance limit for the desfluoromidazolam impurity in the Chromatographic Purity procedure from NMT 0.1% to NMT 0.2%, based on data provided by an FDA-approved sponsor [1]. This regulatory action explicitly confirms that this impurity is a critical quality attribute monitored in every batch of midazolam API. The current USP specification lists desfluoromidazolam at ≤0.2%, alongside dihydromidazolam at ≤0.1%, the 6H-isomer at ≤0.1%, unknown individual impurities at ≤0.1%, and total impurities at ≤0.5% . This impurity-specific limit means that any laboratory performing midazolam release testing or stability studies must procure and use identity-matched Desfluoro Midazolam reference standard material traceable to USP or EP pharmacopeial standards .

Pharmacopeial compliance Chromatographic purity Regulatory specification

Process-Related Origin: Defluorination During Midazolam Synthesis Requires a Patent Method for Controlled Impurity Generation

This impurity arises as a process-related byproduct during midazolam manufacture via defluorination of the midazolam intermediate 7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine [1]. A dedicated Chinese patent (CN113149914A) describes a one-step synthetic method to prepare high-purity desfluoro midazolam intermediate using Lewis acid (AlCl₃ at 1.5–2.0 molar equivalents) and a reducing agent (NaBH₄ or KBH₄ at 4.5–6.0 molar equivalents) in organic solvent at −10°C, followed by column chromatography and maleate salt formation [2]. The same impurity has been identified and characterized alongside seven other midazolam impurities using comprehensive spectroscopic techniques (NMR, MS, IR) and a validated HPLC method achieving baseline separation within a 45-minute runtime [3]. This contrasts with degradation impurities (e.g., hydrolytic ring-opening products) which form under different conditions and require distinct reference standards for identification [4].

Process chemistry Impurity synthesis Quality by Design

Chromatographic Selectivity: Imidazobenzodiazepine Core Enables Different HPLC Retention from Structurally Isosteric Alprazolam

This compound shares an identical 8-chloro-1-methyl-6-phenyl core with alprazolam (CAS 28981-97-7) but differs in the fused heterocyclic ring: it contains a fused imidazole ring (imidazobenzodiazepine class), whereas alprazolam contains a fused 1,2,4-triazole ring (triazolobenzodiazepine class) [1]. Despite sharing the same core substituents and an identical molecular connectivity pattern on the benzodiazepine nucleus, the heterocyclic difference (imidazole C₃H₃N₂ vs. triazole C₂H₂N₃) produces distinct chromatographic retention times under reversed-phase HPLC conditions [2]. Dynamic HPLC studies have demonstrated that the third fused heterocyclic ring in both imidazo- and triazolo-benzodiazepines increases the conformational interconversion energy barrier by approximately 2 kcal/mol relative to classical benzodiazepines lacking the fused ring, further differentiating their chromatographic behavior [3]. This structural isosterism means that alprazolam reference standard cannot substitute for desfluoro midazolam in midazolam impurity methods.

HPLC method development Chromatographic resolution Reference standard characterization

Reference Standard Purity and Certification: ISO 17034-Compliant Production with Validated Analytical Data Packages

Certified reference standards of this compound are produced under ISO 17034 accreditation and supplied with comprehensive characterization data packages including NMR (¹H and ¹³C), high-resolution mass spectrometry (HRMS), IR spectroscopy, and HPLC purity determination (typically ≥98% by area normalization) . Suppliers provide traceability against pharmacopeial standards (USP or EP) and detailed Certificates of Analysis (CoA) that document structural confirmation, purity, and storage conditions . This level of certification differentiates the compound from research-grade benzodiazepine analogs—which may be supplied at lower purity (e.g., 95%) without pharmacopeial traceability—and supports its use in GMP-compliant quality control (QC) laboratories, ANDA submissions, and regulatory audits . Suppliers such as SynZeal, CATO, and MolCore maintain dedicated catalog entries with batch-specific CoA documentation for this impurity [1].

Reference standard procurement ISO 17034 Certificate of Analysis

HPLC Method Capability: Baseline Separation from Midazolam and Seven Co-Eluting Impurities in a Single 45-Minute Run

A validated reversed-phase HPLC method has been developed that resolves desfluoro midazolam from the parent API midazolam and seven additional process-related or degradation impurities within a single 45-minute chromatographic run [1]. Among the eight impurities characterized in this study, the desfluoro impurity (Impurity G) exhibits a distinctive retention profile attributable to the altered lipophilicity conferred by the absence of the fluorine substituent [2]. The method was applied to forced degradation studies, confirming that this impurity is process-related rather than a degradation product, as its levels do not increase under hydrolytic, oxidative, thermal, or photolytic stress conditions [3]. In contrast, degradation products such as the ring-opened form or oxidized derivatives exhibit different retention times and are controlled under separate specification limits in the USP monograph [4].

Stability-indicating method Related substances Forced degradation

Primary Application Scenarios for 8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine (Desfluoro Midazolam Impurity G Reference Standard)


GMP Batch Release Testing of Midazolam API: Quantification of the Desfluoro Impurity Against USP Acceptance Criteria

Quality control laboratories performing batch release of midazolam active pharmaceutical ingredient (API) must quantify the desfluoro impurity at the USP-specified limit of NMT 0.2% using HPLC-UV [1]. The certified reference standard (CAS 59467-86-6) serves as the external calibration standard in the chromatographic purity test, with a working concentration range spanning at least 0.05% to 0.5% of the API test concentration to bracket the acceptance limit. The validated 45-minute HPLC method resolves this impurity from midazolam and other process-related impurities, enabling accurate integration and reporting [2]. Pharmacopeial traceability (USP or EP) of the reference standard is mandatory for regulatory compliance in FDA and EMA submissions.

Analytical Method Development and Validation (AMV) for ANDA Submissions of Generic Midazolam Products

During the development and validation of stability-indicating HPLC methods for abbreviated new drug applications (ANDA), the desfluoro midazolam reference standard is used to establish system suitability parameters including relative retention time (RRT), resolution from the midazolam peak (Rs ≥ 1.5), and relative response factor (RRF) for UV detection [1]. The impurity's process-related origin—confirmed by forced degradation studies showing no increase under stress conditions—means it serves as a critical marker for manufacturing process consistency rather than storage stability, guiding the establishment of appropriate specification limits in the ANDA [2]. Suppliers provide the full characterization data package (NMR, MS, IR, HPLC purity ≥98%) required for the method validation report.

Process Optimization and Quality by Design (QbD) in Midazolam Manufacturing: Monitoring Defluorination Byproduct Levels

Pharmaceutical process chemists use the desfluoro impurity reference standard to monitor and optimize the midazolam synthetic route, specifically the step where defluorination of the 2-fluorophenyl intermediate can occur [1]. By spiking known concentrations of the reference standard into reaction monitoring samples, process development teams can quantify the defluorination byproduct at each synthetic stage and adjust reaction parameters (Lewis acid stoichiometry, temperature, reducing agent concentration) to minimize its formation [2]. The patent CN113149914A provides a validated method for synthesizing the pure impurity, enabling in-house preparation or verification of commercially sourced reference material.

Regulatory Dossier Compilation: Supporting Impurity Qualification in Drug Master Files (DMF) and Marketing Authorizations

Regulatory affairs teams compiling Drug Master Files (DMF) or marketing authorization applications for midazolam-containing products must include detailed characterization data for the desfluoro impurity, demonstrating that it is controlled at or below the ICH Q3A qualification threshold [1]. The reference standard's comprehensive Certificate of Analysis—including HRMS-based structural confirmation, HPLC purity (≥98%), and traceability against USP or EP pharmacopeial standards—provides the documentary evidence required to satisfy regulatory reviewers at the FDA, EMA, and other agencies [2]. The impurity's structural identification as the desfluoro analog, with a distinct m/z shift of −18 Da relative to midazolam, supports the mass balance and impurity fate discussions in the dossier.

Quote Request

Request a Quote for 8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.